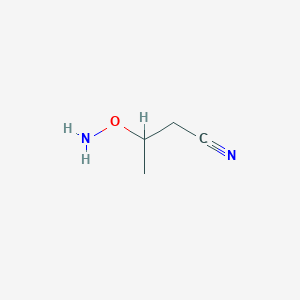
3-(Aminooxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoxy butyronitrile is an organic compound with the molecular formula C₄H₇NO It is a nitrile derivative that contains an aminoxy group (-ONH₂) attached to the butyronitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-aminoxy butyronitrile typically involves the reaction of butyronitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyronitrile+Hydroxylamine→3-Aminoxy Butyronitrile
Industrial Production Methods: Industrial production of 3-aminoxy butyronitrile may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production.
Types of Reactions:
Oxidation: 3-Aminoxy butyronitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 3-aminoxy butyronitrile into corresponding amines or other reduced forms.
Substitution: The aminoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-Aminoxy butyronitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-aminoxy butyronitrile exerts its effects involves interactions with molecular targets and pathways. The aminoxy group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Aminocrotononitrile: Another nitrile derivative with similar structural features.
Butyronitrile: The parent compound without the aminoxy group.
Aminobutyronitrile: A related compound with an amino group instead of an aminoxy group.
Uniqueness: 3-Aminoxy butyronitrile is unique due to the presence of the aminoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
1000342-86-8 |
|---|---|
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
Clé InChI |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


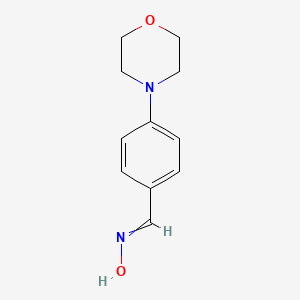

![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)

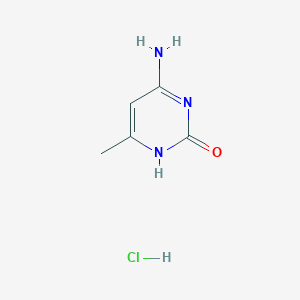

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

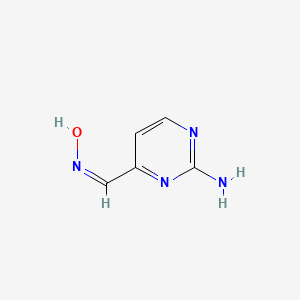
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
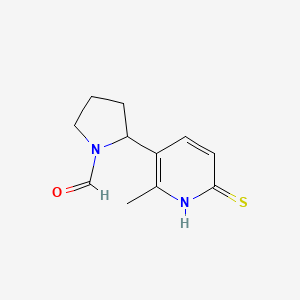
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
